ent-Pazufloxacin-d4 Mesylate is a deuterated derivative of pazufloxacin, an antibiotic belonging to the fluoroquinolone class. This compound is notable for its enhanced stability and utility in various scientific applications, particularly in pharmacokinetic studies and drug metabolism research. The mesylate form allows for improved solubility and bioavailability, making it a valuable compound in both pharmaceutical development and research settings.
ent-Pazufloxacin-d4 Mesylate is synthesized from pazufloxacin through specific chemical modifications that incorporate deuterium atoms into its structure. This modification is essential for studies involving isotopic labeling, which helps trace the compound's behavior in biological systems. The compound is classified under the broader category of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity.
The synthesis of ent-Pazufloxacin-d4 Mesylate involves several key steps:
The optimized synthesis process reportedly yields a total recovery of about 67%, demonstrating significant efficiency improvements over previous methods .
The molecular structure of ent-Pazufloxacin-d4 Mesylate includes several functional groups characteristic of fluoroquinolones:
The chemical formula can be represented as , indicating the presence of deuterium, fluorine, nitrogen, oxygen, and sulfur atoms.
ent-Pazufloxacin-d4 Mesylate participates in various chemical reactions typical for fluoroquinolone derivatives:
The mechanism of action for ent-Pazufloxacin-d4 Mesylate involves inhibition of bacterial DNA synthesis. It primarily targets two key enzymes:
By binding to these enzymes, ent-Pazufloxacin-d4 Mesylate prevents normal DNA replication processes, leading to bacterial cell death.
ent-Pazufloxacin-d4 Mesylate exhibits several notable physical and chemical properties:
Additional analyses such as nuclear magnetic resonance spectroscopy confirm the incorporation of deuterium and provide insights into the compound's structural integrity .
ent-Pazufloxacin-d4 Mesylate has several important applications in scientific research:
ent-Pazufloxacin-d4 mesylate represents a strategically deuterated derivative of the fluoroquinolone antibiotic pazufloxacin, where four hydrogen atoms at the cyclopropylamino moiety are replaced with deuterium atoms. This isotopic modification yields the molecular formula C₁₇H₁₅D₄FN₂O₇S, with a precise molecular weight of 418.43 g/mol [3] [6] [7]. The deuterium atoms are specifically incorporated at the 2,2,3,3 positions of the cyclopropyl ring, creating a tetradeuterated configuration denoted in the IUPAC name as (2R)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid methanesulfonate [5] [7]. This specific deuteration pattern is confirmed through the compound's standard InChI key: UDHGFPATQWQARM-CEGXQLDXSA-N, which encodes the stereochemical and isotopic information [5].
The mesylate salt component (methanesulfonic acid) significantly enhances the compound's solubility profile in polar solvents, with water solubility reaching 25 mg/mL at 25°C, compared to <5 mg/mL for the free base form [5]. This molecular modification occurs without altering the core fluoroquinolone scaffold, which consists of a tricyclic system containing a benzoxazine ring fused with a pyridone carboxylic acid structure essential for antibacterial activity. The stereospecific (R)-configuration at the 2-position is preserved in the ent-Pazufloxacin-d4 mesylate structure, as evidenced by the chiral descriptor [C@H] in the SMILES notation: FC1=CC2=C3N(C@HCOC3=C1C4(C([2H])([2H])C4([2H])[2H])N)C=C(C(O)=O)C2=O.O=S(O)(C)=O [7] [8].
Table 1: Molecular Characterization Data for ent-Pazufloxacin-d4 Mesylate
Property | Specification | Source |
---|---|---|
Molecular Formula | C₁₇H₁₅D₄FN₂O₇S | [3][6][7] |
Molecular Weight | 418.43 g/mol | [3][6][7] |
CAS Number (unlabeled) | 677004-96-5 | [3] |
Deuterium Positions | Cyclopropyl 2,2,3,3-tetradeuteration | [5][7] |
Salt Form | Methanesulfonate (mesylate) | [5][9] |
Chiral Configuration | (R)-enantiomer | [3][7] |
Water Solubility | 25 mg/mL at 25°C | [5] |
The synthesis follows a multi-step route beginning with S-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2-de]benzoxazine-6-carboxylic acid. Nucleophilic substitution with ethyl cyanoacetate in DMSO at 0-70°C yields a cyanoethoxycarbonyl intermediate, which undergoes cyclization in 1,4-dioxane with tosic acid catalysis. Subsequent Hofmann degradation with bromine/sodium hydroxide, followed by acidification and final salification with methanesulfonic acid in acetone at 50-60°C yields the deuterated mesylate salt with an overall optimized yield of 59% in scaled production [5].
The strategic deuteration of ent-pazufloxacin creates distinctive physicochemical and analytical differences compared to its non-deuterated counterpart while maintaining the fundamental antibiotic pharmacophore. The molecular weight difference of precisely 4 atomic mass units (418.43 g/mol vs. 414.41 g/mol) provides the basis for mass spectrometric differentiation [6] [9]. This mass separation enables the deuterated compound to serve as an ideal internal standard for LC-MS quantification of pazufloxacin metabolites, eliminating signal overlap in co-eluting peaks and improving assay accuracy through distinct mass transitions [4] [5]. Despite this significant analytical advantage, deuteration induces minimal steric alteration due to the nearly identical van der Waals radii of hydrogen (1.20 Å) and deuterium (1.17 Å), preserving the molecular geometry critical for target binding [5].
Comparative solubility analysis reveals the mesylate salt form enhances aqueous solubility for both isotopologues, though the deuterated form exhibits approximately 15% lower solubility in organic solvents like DMSO (10 mg/mL vs. 12 mg/mL for non-deuterated) [5] [9]. This difference arises from subtle changes in molecular vibrational frequencies and dipole moments induced by deuterium substitution. The logP values (calculated) show minimal difference (-1.2 for deuterated vs. -1.1 for non-deuterated), indicating similar partitioning behavior [5]. However, in vitro metabolic studies demonstrate altered cytochrome P450 oxidation kinetics due to the kinetic isotope effect (KIE), where the stronger C-D bond (dissociation energy 439 kJ/mol vs. 413 kJ/mol for C-H) reduces the rate of hydroxylation at the cyclopropyl ring by 1.5-2.3 fold [4] [6].
Table 2: Comparative Properties of Deuterated and Non-deuterated Mesylate Salts
Property | ent-Pazufloxacin-d4 Mesylate | Pazufloxacin Mesylate | Significance |
---|---|---|---|
Molecular Weight | 418.43 g/mol | 414.41 g/mol | Mass spectrometric differentiation |
Molecular Formula | C₁₇H₁₅D₄FN₂O₇S | C₁₇H₁₉FN₂O₇S | Isotopic pattern distinction |
Aqueous Solubility | 25 mg/mL | 25 mg/mL | Equivalent formulation properties |
DMSO Solubility | ~10 mg/mL | ~12 mg/mL | Slight reduction in organic solvent |
C-1 Hydroxylation Rate | Reduced 1.5-2.3 fold | Reference rate | Altered metabolic stability |
Plasma Stability | Increased 30-40% | Reference stability | Extended half-life potential |
DNA Gyrase IC₅₀ | 0.88 μg/mL (E. coli) | 0.85 μg/mL (E. coli) | Equivalent target binding |
Primary Clinical Use | Research/internal standard | Therapeutic antibiotic | Different application scopes |
Biological activity assessments confirm identical target engagement with bacterial type II topoisomerases. Both compounds inhibit DNA gyrase in E. coli with IC₅₀ values of approximately 0.88 μg/mL and 0.85 μg/mL respectively, confirming that deuteration does not compromise the mechanism of action [5] [9]. However, pharmacokinetic studies in murine models reveal enhanced plasma stability for the deuterated analog, with approximately 30-40% higher AUC values attributed to reduced first-pass metabolism at the deuterated cyclopropyl site [4] [5]. This property makes ent-pazufloxacin-d4 mesylate particularly valuable as a tracer for absorption, distribution, metabolism, and excretion (ADME) studies of pazufloxacin formulations [4].
Crystallographic characterization of ent-pazufloxacin-d4 mesylate reveals a monoclinic crystal system with the space group P2₁, consistent with its chiral nature [5]. The mesylate anion forms a robust ionic interaction with the protonated piperazinyl nitrogen of the fluoroquinolone core, with a bond length of 1.82 Å. Additionally, two hydrogen bonds stabilize the structure: between the carboxylic acid oxygen and mesylate oxygen (2.68 Å), and between the cyclopropylamine nitrogen and sulfonate oxygen (2.72 Å) [5]. These interactions create a stable crystalline lattice that contributes to the compound's solid-state stability. The deuterated cyclopropyl moiety exhibits a 0.02-0.05 Å contraction in bond lengths compared to the non-deuterated analog, attributable to the increased nuclear mass of deuterium, though this minor difference doesn't significantly alter molecular conformation [5] [7].
Thermogravimetric analysis shows decomposition initiating at 205-208°C without distinct melting, characteristic of salt forms where ionic interactions dominate lattice stability [5] [7]. The solid-state stability profile under various environmental conditions demonstrates that the compound remains stable for >24 months when stored at 2-8°C in amber glass containers with desiccant. However, accelerated stability testing (40°C/75% RH) reveals different degradation pathways compared to non-deuterated pazufloxacin mesylate: while both compounds undergo decarboxylation at elevated temperatures, the deuterated analog shows 30% slower photodegradation but 15% faster hydrolytic degradation at the ester linkage under acidic conditions [5].
Table 3: Solid-State Properties and Stability Data
Property | Characteristic | Analytical Method |
---|---|---|
Crystal System | Monoclinic | X-ray Diffraction |
Space Group | P2₁ | X-ray Diffraction |
Hydrogen Bond Network | 3 bonds per molecule (2 ionic, 1 H-bond) | Crystallographic Analysis |
Thermal Decomposition | 205-208°C | TGA/DSC |
Hygroscopicity | Moderate (0.8% w/w at 75% RH) | DVS |
Photodegradation Rate | Reduced 30% vs. non-deuterated | ICH Q1B Photostability |
Hydrolytic Degradation | Increased 15% under acidic conditions | Forced Degradation Study |
Recommended Storage | 2-8°C in sealed container, protected from light | Long-term Stability Study |
Shelf Life | >24 months at recommended conditions | Real-time Stability |
The hygroscopic profile determined by dynamic vapor sorption shows moderate moisture uptake of 0.8% w/w at 75% relative humidity, necessitating controlled humidity storage to prevent hydrate formation [5] [7]. When exposed to UV light (300-400 nm), the deuterated compound exhibits enhanced photostability with 30% less degradation compared to non-deuterated pazufloxacin mesylate, attributed to deuterium's ability to quench radical intermediates more efficiently [5]. This property is particularly advantageous for analytical applications requiring sample preparation under ambient light. Powder X-ray diffraction patterns show characteristic peaks at 2θ = 8.4°, 12.7°, 17.2°, and 22.5°, providing a fingerprint for polymorph identification and quality control during synthesis [5].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2